3-[4-(Methylthio)benzylamino]-pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-16-13-6-4-11(5-7-13)9-15-12-3-2-8-14-10-12/h2-8,10,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGLZLCTJSDJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 3-[4-(Methylthio)benzylamino]-pyridine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. For the this compound scaffold, the most logical disconnection occurs at the C-N bond between the benzylic carbon and the nitrogen of the aminopyridine. This bond is a key feature, and its formation is a pivotal step in the synthesis.
This primary disconnection (Path A) suggests two key synthons: a 3-aminopyridine (B143674) nucleophile and a 4-(methylthio)benzyl electrophile. These synthons correspond to the practical starting materials, 3-aminopyridine and a suitable 4-(methylthio)benzyl derivative, such as 4-(methylthio)benzaldehyde (B43086) for reductive amination or 4-(methylthio)benzyl halide for direct alkylation.
An alternative, though less common, disconnection could be made at the C3-N bond of the pyridine (B92270) ring (Path B), which would lead to a 3-halopyridine and 4-(methylthio)benzylamine (B1349970). This approach would typically involve a transition-metal-catalyzed cross-coupling reaction. The retrosynthetic strategy guides the selection of appropriate reactions, with reductive amination being one of the most direct and efficient methods for the Path A disconnection. advancechemjournal.com
Figure 1: Retrosynthetic Analysis of this compound
Classical Synthetic Routes to 3-Aminopyridines
The 3-aminopyridine core is a fundamental building block for the target molecule. Several classical methods have been established for its synthesis.
Hofmann Rearrangement: A widely used method involves the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). orgsyn.org This reaction is typically carried out using an alkaline solution of sodium hypobromite, which converts the amide into a primary amine with the loss of a carbon atom. orgsyn.org
Reduction of 3-Nitropyridine (B142982): The reduction of 3-nitropyridine is another common route. This transformation can be achieved using various reducing agents, such as zinc in the presence of hydrochloric acid. orgsyn.org
From Halopyridines: 3-Aminopyridine can also be prepared from 3-bromopyridine (B30812) through a nucleophilic substitution reaction with ammonia (B1221849), often catalyzed by copper sulfate (B86663) in a sealed tube. orgsyn.org
A patent describes a one-step synthesis of 3-amino-4-methylpyridine (B17607) from 4-methylpyridine-3-boronic acid using an inorganic amide as the ammonia source, catalyzed by a metal oxide. google.com
Reductive Amination Strategies for Benzylamino Formation
Reductive amination is a highly effective and widely used method for forming C-N bonds, making it ideal for synthesizing the target molecule from 3-aminopyridine and 4-(methylthio)benzaldehyde. masterorganicchemistry.com The reaction proceeds in two main stages:
Imine Formation: The nucleophilic 3-aminopyridine attacks the electrophilic carbonyl carbon of 4-(methylthio)benzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate. This step is often catalyzed by mild acid. youtube.com
Reduction: The resulting imine is then reduced to the final secondary amine.
A key advantage of reductive amination is the use of reducing agents that are selective for the iminium ion over the starting aldehyde or ketone, which prevents the reduction of the carbonyl starting material. masterorganicchemistry.com Common reagents include:
Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective at a pH range of 4-5 and selectively reduces imines in the presence of carbonyls. youtube.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for reductive aminations and does not require strict pH control. masterorganicchemistry.comredalyc.org
Sodium Borohydride (NaBH₄): While capable of reducing both imines and aldehydes, conditions can be optimized for reductive amination, often by performing the reaction in a stepwise manner. redalyc.org
Research has shown that less nucleophilic amines, such as certain substituted aminopyridines, may require stronger acids to facilitate imine formation, although this can sometimes hinder the selectivity of the reduction step. nih.gov
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Stepwise or one-pot | Inexpensive, readily available | Can reduce aldehydes/ketones, less selective redalyc.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-5 | Highly selective for imines masterorganicchemistry.comyoutube.com | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Methanol | Mild, highly selective, no toxic byproducts masterorganicchemistry.comredalyc.org | More expensive |
| Titanium(IV) Isopropoxide / NaBH₃CN | Dichloromethane (DCM) | Activates carbonyl, useful for less reactive amines masterorganicchemistry.com | Requires stoichiometric Lewis acid |
Coupling Reactions for Pyridine Ring Derivatization
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for forming the C-N bond. The Buchwald-Hartwig amination, for instance, could be employed to couple a 3-halopyridine (e.g., 3-bromopyridine) with 4-(methylthio)benzylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is particularly valuable for constructing C-N bonds with substrates that may be incompatible with reductive amination conditions.
Furthermore, coupling reactions can be used to synthesize pyridine-based ligands. Amide coupling reactions, for example, can link isonicotinic acid derivatives to diaminoalkanes using a coupling agent like 1-propylphosphonic anhydride. nih.gov Copper-catalyzed C-N coupling reactions have also been developed, such as the reaction between 2-aminopyridine (B139424) and terminal alkynes, which proceed under visible light. rsc.org
Introduction and Modification of the Methylthio Moiety
The 4-(methylthio)benzyl precursor is a critical component. The methylthio (-SCH₃) group can be introduced onto the aromatic ring through several methods.
From Aromatic Amines: A common route is via a Sandmeyer-type reaction, where an aromatic amine is converted into a diazonium salt. researchgate.net This salt then reacts with a sulfur nucleophile, such as methylthiocopper (CuSCH₃), to yield the corresponding aryl methyl sulfide (B99878). researchgate.net
From Halogenated Aromatics: The methylthio group can be introduced by nucleophilic aromatic substitution on an activated aryl halide with a thiolate, such as sodium thiomethoxide.
Electrophilic Thiolation: More recent methods describe the direct introduction of a thiol group onto an aromatic substrate via electrophilic substitution, which can then be alkylated. acs.org
A patent for a COX-2 inhibitor intermediate describes a process starting from 4-(methylthio)benzyl alcohol, which is converted to 4-(methylthio)benzyl chloride and then to 4-(methylthio)phenylacetonitrile. google.com This highlights a synthetic pathway where the methylthio group is present on the starting material. The methylthio group can also be modified, for instance, through oxidation to the corresponding sulfone (-SO₂CH₃), as demonstrated in the same patent. google.com
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. Multicomponent reactions (MCRs) represent a significant advancement in this area, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgacs.org
Multicomponent Reaction (MCR) Strategies for Fused Pyridine Derivatives
While the direct synthesis of this compound via an MCR is not commonly reported, the principles of MCRs are extensively applied to the synthesis of diverse and highly substituted pyridine rings. nih.govtaylorfrancis.com These strategies are valuable for rapidly generating libraries of related compounds.
Hantzsch Pyridine Synthesis: This is one of the earliest and most famous MCRs, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. taylorfrancis.com
Three-Component Ring Transformations: In some advanced methods, dinitropyridone can react with a ketone and an ammonia source in a three-component ring transformation to yield substituted nitropyridines. nih.gov
Nanocatalyst-Mediated MCRs: Recent developments include the use of nanocatalysts to facilitate MCRs for the synthesis of polyfunctionalized pyridines, offering benefits such as high efficiency and catalyst recyclability. rsc.org
Mechanochemical MCRs: Copper-catalyzed MCRs performed using ball milling techniques offer a solvent-free, sustainable route to certain fused pyridine derivatives. acs.org
These MCRs exemplify "scrap and build" approaches where parts of different molecules are assembled to create a new ring system, often with high atom economy and efficiency. nih.govnih.gov
Table 2: Examples of Multicomponent Reactions for Pyridine Synthesis
| Reaction Name/Type | Components | Resulting Structure Type | Reference |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridines/Pyridines | taylorfrancis.com |
| Aza-Wittig/Diels-Alder | Aldehyde, α,β-Unsaturated Acid, Enamine | Polysubstituted Pyridines | nih.gov |
| Enaminone-based MCR | Enaminone, Malononitrile, Primary Amine | 2-Amino-3-cyanopyridines | nih.gov |
| Dinitropyridone TCRT | Dinitropyridone, Ketone, Ammonia | Nitropyridines | nih.gov |
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles. nih.govresearchgate.net The application of MAOS is particularly effective for the synthesis of heterocyclic compounds like substituted pyridines. nih.govbeilstein-journals.org
The synthesis of this compound via MAOS would typically involve the reaction of 3-aminopyridine with 4-(methylthio)benzyl chloride or bromide. Microwave irradiation can accelerate this nucleophilic substitution, leading to the desired product in minutes rather than hours. foliamedica.bg Another approach is the microwave-assisted Buchwald-Hartwig amination, which would couple a 3-halopyridine with 4-(methylthio)benzylamine. researchgate.net The use of microwave heating in such cross-coupling reactions has been shown to be highly efficient for preparing various aminopyridine and thieno[3,2-d]pyrimidine (B1254671) derivatives. nih.govstrath.ac.uk The key benefits of MAOS in this context are the rapid and uniform heating of the reaction mixture, which often leads to fewer side products and simplified purification. nih.govbeilstein-journals.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days (e.g., 20-60 hours) | Minutes (e.g., 2-50 min) | nih.govresearchgate.netbeilstein-journals.org |
| Yield | Moderate (e.g., <50%) | Good to Excellent (e.g., 80-99%) | nih.govresearchgate.net |
| Energy Consumption | High | Low | nih.gov |
| Side Products | Often significant | Reduced formation | beilstein-journals.org |
Utilization of Ionic Liquids and Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Key strategies include the use of safer solvents, catalysts, and energy-efficient methods like MAOS. rasayanjournal.co.inacsgcipr.org Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green solvents" due to their negligible vapor pressure, non-flammability, and high thermal stability. tcichemicals.comresearchgate.net
In the synthesis of this compound, an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) could replace volatile and hazardous organic solvents like toluene (B28343) or dioxane. tcichemicals.comrushim.ru The reaction, for instance a palladium-catalyzed amination, could be performed in the ionic liquid, which can often be recycled after product extraction. researchgate.net This approach aligns with green chemistry by minimizing waste and environmental impact. Furthermore, employing multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, is another green strategy that can enhance efficiency and reduce waste in the synthesis of complex pyridine scaffolds. researchgate.netnih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a premier example, enabling the synthesis of aryl and heteroaryl amines from aryl halides or triflates. acsgcipr.orgwikipedia.org This reaction is highly suitable for synthesizing this compound by coupling a 3-halopyridine (e.g., 3-bromopyridine) with 4-(methylthio)benzylamine.
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the reaction's success. Early systems used monodentate phosphine ligands, while later generations employed sterically hindered and electron-rich ligands (e.g., XPhos) or bidentate phosphine ligands (e.g., BINAP, Xantphos), which improved the scope and efficiency of the reaction, allowing for the use of a wider range of amines and aryl halides under milder conditions. researchgate.netwikipedia.orgnih.gov
| Component | Example(s) | Function | Reference |
|---|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor | researchgate.netnih.gov |
| Ligand | Xantphos, BINAP, XPhos | Modulates catalyst activity and stability | wikipedia.orgnih.gov |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Facilitates deprotonation of the amine | researchgate.netlibretexts.org |
| Aryl/Heteroaryl Halide | 3-Bromopyridine | Electrophilic coupling partner | researchgate.net |
| Amine | 4-(Methylthio)benzylamine | Nucleophilic coupling partner | wikipedia.org |
| Solvent | Toluene, Dioxane | Reaction medium | researchgate.netnih.gov |
Synthesis of Structural Analogues and Derivatives
The synthesis of structural analogues of this compound allows for systematic exploration of structure-activity relationships. Modifications can be introduced on the benzyl (B1604629) moiety, the pyridine ring, or the sulfur atom.
Modifications on the 4-(Methylthio)benzyl Moiety
Analogues can be readily prepared by varying the substituents on the benzyl portion of the molecule. This is typically achieved by using different substituted benzylamines or benzyl halides in the chosen synthetic route, such as the Buchwald-Hartwig amination or classical nucleophilic substitution. For example, reacting 3-bromopyridine with commercially available benzylamines like 4-methoxybenzylamine, 4-chlorobenzylamine, or 3,4-dichlorobenzylamine (B86363) would yield the corresponding analogues. nih.gov This modular approach allows for the synthesis of a diverse library of compounds where the electronic and steric properties of the benzyl ring are systematically altered. nih.govillinois.edu
Functionalization and Substitution Patterns on the Pyridine Ring
Introducing substituents onto the pyridine ring offers another avenue for creating structural analogues. This can be accomplished either by starting with a pre-functionalized pyridine derivative or by direct functionalization of the pyridine ring. researchgate.netrsc.org For instance, the synthesis could begin with a substituted 3-aminopyridine, such as 2-chloro-3-aminopyridine or 5-bromo-3-aminopyridine, which is then coupled with 4-(methylthio)benzyl bromide. nih.gov
Alternatively, modern C-H functionalization techniques allow for the direct introduction of groups onto the pyridine core. nih.gov Methods for nitration, borylation, and silylation of the pyridine ring have been developed, providing intermediates that can be further elaborated. nih.govntnu.no For example, nitration can introduce a nitro group, which can subsequently be reduced to an amino group or converted to other functionalities. ntnu.no Borylation of the pyridine ring creates a boronic acid or ester, which can participate in Suzuki coupling reactions to introduce new carbon-carbon bonds. google.com
Transformations of the Sulfur Atom (e.g., Oxidation to Sulfoxide (B87167) or Sulfone)
The methylthio group (-S-CH₃) is a key functional handle that can be chemically transformed, most commonly through oxidation. The sulfur atom can be oxidized to a sulfoxide (-S(O)-CH₃) or further to a sulfone (-S(O)₂-CH₃). These transformations significantly alter the electronic properties and hydrogen bonding capacity of the molecule.
The oxidation of the sulfide to the sulfoxide is typically achieved using a mild oxidizing agent, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide at controlled temperatures. To achieve the full oxidation to the sulfone, stronger conditions or an excess of the oxidizing agent are required. The resulting sulfoxide and sulfone derivatives of this compound are important analogues for understanding the role of the sulfur oxidation state. The synthesis of related pyridine-3-sulfonylurea derivatives highlights the chemical accessibility of such oxidized sulfur species. nih.gov
Hydrogenation of the Pyridine Ring to Piperidine (B6355638) Analogues
The transformation of pyridines into their corresponding piperidine structures is a fundamental process in synthetic organic chemistry, primarily because the piperidine motif is a core component in a vast number of pharmaceuticals and natural products. rsc.orgnih.gov The hydrogenation of the aromatic pyridine ring to a saturated piperidine ring represents a significant increase in its three-dimensional complexity, which is often desirable for biological activity. This conversion is typically achieved through catalytic hydrogenation, a method that is valued for its efficiency and atom economy, as it often only requires the substrate, a catalyst, and a hydrogen source. rsc.org
Various catalytic systems have been developed for the hydrogenation of substituted pyridines. asianpubs.org Transition metals such as rhodium, ruthenium, platinum, palladium, and iridium are commonly employed as catalysts for this transformation. rsc.orgnih.govasianpubs.orgchemrxiv.org The choice of catalyst and reaction conditions is crucial, as it can influence the stereoselectivity and chemoselectivity of the reduction, especially when other reducible functional groups are present in the substrate. rsc.org
In the context of this compound, the goal is to selectively reduce the pyridine ring to a piperidine ring without affecting the benzylamino or the methylthio groups. The sulfur atom in the methylthio group can potentially poison some metal catalysts, making the selection of an appropriate catalyst particularly important.
Several modern catalytic methods are suitable for the hydrogenation of functionalized pyridines. For instance, rhodium compounds like Rh₂O₃ have been shown to be highly effective for the reduction of various unprotected pyridines under mild conditions, tolerating functional groups such as amines and alcohols. rsc.org Another robust method involves the use of iridium(III) catalysts for ionic hydrogenation, which demonstrates high selectivity and tolerance for sensitive functional groups. chemrxiv.org Classic methods, such as using platinum(IV) oxide (PtO₂) as a catalyst in an acidic solvent like glacial acetic acid under hydrogen pressure, are also well-established for reducing substituted pyridines. asianpubs.org
The general procedure for the catalytic hydrogenation of a substituted pyridine, such as this compound, would involve dissolving the compound in a suitable solvent with a catalytic amount of the chosen metal catalyst. The mixture is then subjected to a hydrogen atmosphere, often under pressure, and stirred at a specific temperature until the reaction is complete. asianpubs.org The resulting product, 3-[4-(Methylthio)benzylamino]-piperidine, would then be isolated and purified. The stereochemical outcome of the reaction, particularly for multi-substituted piperidines, often favors the formation of the cis isomer. rsc.org
Illustrative Hydrogenation Reaction
Below is a data table illustrating the reactants and potential products for the hydrogenation of this compound. The reaction conditions are representative of typical catalytic hydrogenations of substituted pyridines.
| Starting Material | Product | Catalyst (Example) | Solvent (Example) | Pressure (Typical Range) | Temperature (Typical Range) |
| This compound | 3-[4-(Methylthio)benzylamino]-piperidine | Rh₂O₃ | Trifluoroethanol (TFE) | 5 bar | 40 °C |
| This compound | 3-[4-(Methylthio)benzylamino]-piperidine | PtO₂ | Acetic Acid | 50-70 bar | Room Temperature |
| This compound | 3-[4-(Methylthio)benzylamino]-piperidine | Iridium(III) Complex | Dichloroethane | N/A (Uses Hantzsch ester) | 80 °C |
Based on the information available from the conducted searches, it is not possible to generate the requested article on “this compound.” The search results did not yield specific experimental data corresponding to the advanced structural and spectroscopic analysis for this exact chemical compound.
The provided search results contain information for structurally related but distinct molecules, such as various substituted pyridines, phenylenediamines, and other heterocyclic systems. rsc.orgrsc.orgmdpi.comipb.ptresearchgate.netnih.govresearchgate.netrsc.orgmdpi.comnih.govnih.govmdpi.comchemicalbook.comnist.govrsc.orgsigmaaldrich.comnist.govsigmaaldrich.comchemicalbook.comchemicalbook.comspectrabase.comchemicalbook.com Adhering to the strict instructions to focus solely on "this compound" and to not introduce information outside the specified scope prevents the use of data from these related compounds.
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Advanced Structural Characterization and Spectroscopic Analysis
Chromatographic Purity Assessment Methodologies (e.g., HPLC)
The determination of purity for the compound 3-[4-(Methylthio)benzylamino]-pyridine is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is a particularly suitable method for the analysis of moderately polar compounds like this compound.
Methodologies for the chromatographic analysis of this compound are founded on the established principles for separating pyridine (B92270) derivatives, benzylamines, and sulfur-containing organic molecules. helixchrom.comhelixchrom.com While a specific monograph for this compound may not be universally published, a robust analytical method can be developed and validated based on its chemical properties.
A typical RP-HPLC method for the purity assessment of this compound would involve a C18 stationary phase, which is effective for retaining and separating compounds with aromatic and hydrophobic moieties. The mobile phase would likely consist of a mixture of an aqueous buffer (such as a phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier, most commonly acetonitrile. ptfarm.pl The use of a buffer is important for ensuring the consistent ionization state of the basic pyridine and amino groups, leading to reproducible retention times and sharp peak shapes.
Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the timely elution of the main compound while also providing adequate separation from any potential impurities, which may have a wide range of polarities. ijper.org
Detection is typically achieved using a UV detector, as the pyridine and benzene (B151609) rings in the molecule are strong chromophores. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the UV-absorbing characteristics of the aromatic systems present in the molecule, a wavelength in the range of 220-280 nm would likely be optimal. ptfarm.plresearchgate.net
The validation of such an HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. This involves assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net
Below are interactive data tables summarizing a hypothetical, yet representative, set of HPLC conditions and validation parameters for the analysis of this compound.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition |
| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (70:30 v/v) |
Table 2: Illustrative Method Validation Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Specificity | No interference from blank or placebo |
The data presented in these tables are illustrative and represent typical values obtained during the validation of an HPLC method for a compound of this nature. Actual experimental results would be documented in a formal validation report. The successful development and validation of such a chromatographic method are essential for ensuring the quality and consistency of this compound.
Structure Activity Relationship Sar Studies
Identification of Essential Pharmacophoric Elements
A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For aminopyridine derivatives, particularly those with activity as kinase inhibitors, the core pharmacophore typically includes a hydrogen bond donor-acceptor pattern that mimics the hinge-binding motif of ATP. In the case of 3-[4-(Methylthio)benzylamino]-pyridine, the key pharmacophoric elements are:
Pyridine (B92270) Nitrogen: The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor, often interacting with the hinge region of protein kinases.
Amino Linker (NH): The secondary amine serves as a hydrogen bond donor, further anchoring the ligand within the active site of a target protein.
Aromatic Rings: The pyridine and benzyl (B1604629) rings provide a scaffold for the presentation of other functional groups and can engage in hydrophobic and π-stacking interactions with the target.
The spatial relationship between these elements is critical for biological activity.
Influence of the Benzylamino Substituent on Biological Efficacy
The benzylamino group plays a multifaceted role in the biological efficacy of this class of compounds. The nature and substitution pattern of the benzyl ring can significantly modulate activity. While direct SAR data for this compound is not extensively published, analogies can be drawn from related series of kinase inhibitors.
| Substituent on Benzyl Ring (R) | Inferred Impact on Activity | Rationale |
|---|---|---|
| -H | Baseline Activity | Provides essential hydrophobic interaction. |
| 4-OCH₃ | Potentially Increased Activity | Electron-donating group may enhance binding; potential for additional hydrogen bonding. |
| 4-Cl | Variable Effect | Halogen bonding can be favorable, but steric and electronic effects are target-dependent. |
| 4-CH₃ | Potentially Increased Activity | Fills hydrophobic pocket, enhancing van der Waals interactions. |
Modulatory Role of the Methylthio Group in Ligand-Target Interactions
The methylthio (-SCH₃) group at the 4-position of the benzyl ring is a key feature of the title compound. Thioether moieties in ligands can participate in various non-covalent interactions, including hydrophobic and, in some contexts, weak hydrogen bonding or interactions with sulfur-loving residues in a protein active site. nih.govrsc.org
The sulfur atom of the methylthio group can act as a hydrogen bond acceptor and can also engage in interactions with specific amino acid residues like cysteine. wikipedia.org The presence of the methylthio group can also influence the electronic properties of the benzyl ring, which in turn can affect its interaction with the target. In some kinase inhibitors, the replacement of a thioether with a sulfonyl group has been shown to alter the thermodynamic profile of binding, leading to more favorable enthalpy but less favorable entropy changes. nih.gov
| Feature of Methylthio Group | Potential Interaction | Significance |
|---|---|---|
| Sulfur Atom | Hydrogen Bond Acceptor | Can form specific interactions with donor groups in the active site. |
| Methyl Group | Hydrophobic Interaction | Contributes to binding affinity through van der Waals forces. |
| Overall Group | Modulation of Electronic Properties | Influences the electron density of the benzyl ring, affecting π-interactions. |
Impact of Pyridine Ring Substitution Patterns on Activity
The substitution pattern of the pyridine ring is a critical determinant of biological activity in this class of compounds. The position of the benzylamino substituent at the 3-position is significant. In many kinase inhibitors, a 2-aminopyridine (B139424) or 4-aminopyridine (B3432731) motif is common for hinge binding. The 3-amino substitution pattern presents a different vector for the benzylamino group, which can lead to a distinct binding mode or target selectivity.
Further substitution on the pyridine ring can also modulate activity. For example, the introduction of small alkyl or halo groups could fine-tune the electronic properties and steric profile of the molecule, potentially improving target engagement or pharmacokinetic properties.
Stereochemical Considerations in Activity Profiles
While this compound itself is not chiral, the introduction of chiral centers can have a profound impact on biological activity. For instance, if a substituent were introduced on the methylene (B1212753) bridge of the benzylamino group, this would create a chiral center. Enantiomers of such a chiral analog could exhibit significantly different potencies and selectivities, as they would present the key pharmacophoric elements in different spatial orientations.
The synthesis of single enantiomers of chiral aminopyridine derivatives is an active area of research, often employing methods like asymmetric hydrogenation or the use of chiral auxiliaries. rsc.orgnih.govnih.gov If the biological target of this compound has a chiral binding pocket, it is highly probable that one enantiomer of a chiral derivative would show preferential binding.
Investigation of Diverse Biological Activities and Therapeutic Potential
Anti-infective Applications
The search for new and effective treatments for infectious diseases is a global health priority. nih.gov The pyridine (B92270) nucleus is a common feature in many therapeutic agents, and its derivatives have shown promise in combating various pathogens. nih.gov
Antimicrobial Activity (Antibacterial and Antifungal)
Derivatives of pyridine have demonstrated notable antimicrobial properties. nih.gov Studies on related pyridine compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.govmdpi.com For instance, certain pyridine derivatives have exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.commdpi.com Some have also shown promising antifungal activity against Candida albicans and Aspergillus niger. nih.govnih.govujmm.org.ua
The mechanism of antifungal action for some pyridine compounds is thought to involve the inhibition of lanosterol (B1674476) demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov The disruption of this pathway compromises the integrity of the fungal cell, leading to growth inhibition. nih.gov
Research into thieno[2,3-d]pyrimidines, which share structural similarities, has shown that a benzylcarboxamide fragment can be beneficial for antimicrobial activity. nuph.edu.ua Specifically, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have demonstrated good activity against strains of S. aureus and Bacillus subtilis. nuph.edu.ua Similarly, the synthesis of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones has yielded compounds with high activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov
Interactive Table: Antimicrobial Activity of Related Pyridine Derivatives
| Compound Type | Target Organism | Activity Level | Reference |
|---|---|---|---|
| Pyridine Derivatives | Staphylococcus aureus, Escherichia coli | High | mdpi.commdpi.com |
| Pyridine Derivatives | Candida albicans, Aspergillus niger | Promising | nih.govnih.govujmm.org.ua |
| Thieno[2,3-d]pyrimidines | S. aureus, Bacillus subtilis | Good | nuph.edu.ua |
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, with the emergence of drug-resistant strains necessitating the development of new therapeutic agents. nih.govnih.govfrontiersin.org Pyridine-containing compounds have been a focus of antitubercular drug discovery. nih.govnih.gov
Several pyridine derivatives have been identified as potent inhibitors of M. tuberculosis. nih.govdoaj.org For example, 2,4-disubstituted pyridine derivatives have been shown to be effective against intracellularly located M. tuberculosis. frontiersin.org The mechanism of action for some of these compounds involves the inhibition of essential mycobacterial enzymes. One such target is the mycobacterial membrane protein Large 3 (MmpL3), which is vital for the transport of mycolic acids, key components of the mycobacterial cell wall. nih.govdoaj.org Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death. nih.gov
Another strategy involves the use of prodrugs that are activated by mycobacterial enzymes. For instance, a pyridine carboxamide derivative, MMV687254, has been identified as a prodrug activated by the amidase AmiC in M. tuberculosis. nih.gov
Antiviral Activity
The pyridine scaffold is also found in compounds with antiviral properties. nih.gov Modifications to related structures have been shown to enhance antiviral efficacy. For example, the addition of specific substituents to the benzyl (B1604629) group of certain nucleoside monophosphate prodrugs has been found to improve their activity against RNA viruses such as Dengue virus, Zika virus, and SARS-CoV-2. nih.gov Pyridine-4-one derivatives have also been noted for their potential antiviral effects. nih.gov
Immunomodulatory and Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases, and compounds that can modulate the immune response are of great therapeutic interest. nih.gov Pyridine derivatives have been investigated for their potential to act as anti-inflammatory and immunomodulatory agents. nih.govnih.gov
The anti-inflammatory effects of some pyridine-4-one derivatives may be linked to their iron-chelating properties. nih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, and their activity can be influenced by the availability of iron. nih.gov By chelating iron, these compounds may inhibit these enzymes and reduce the production of pro-inflammatory mediators. nih.gov Additionally, the antioxidant activity of iron chelators could contribute to their anti-inflammatory effects by mitigating the impact of free radicals involved in the inflammatory process. nih.gov
Other pyridine-related compounds have been shown to suppress inflammatory responses by targeting specific signaling pathways. For example, a thiazole (B1198619) derivative was found to attenuate the activation of the NLRP3 inflammasome in microglial cells, which is a key component of the innate immune response. bmbreports.org Similarly, another compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, demonstrated anti-inflammatory effects by blocking the NF-κB, MAPKs, and PI3K/Akt signaling pathways. researchgate.net
Central Nervous System (CNS) Activities
Anxiolytic Potential
Anxiety disorders represent a significant area of unmet medical need, driving the search for new and improved anxiolytic agents. nih.gov Certain pyridine derivatives have shown promise in this area. For instance, a benzothieno-pyridine derivative, AP159, demonstrated clear anti-conflict activity in animal models without the common side effects of muscle relaxation or sedation associated with some anxiolytics. nih.gov This compound was found to potently inhibit ³H-8OH-DPAT binding, suggesting an interaction with serotonin (B10506) receptors, and it increased serotonin levels in key brain regions associated with anxiety, such as the amygdala. nih.gov
Other research has focused on arylpiperazine derivatives containing pyridine nuclei. nih.gov Studies on these compounds have confirmed their anxiolytic effects in behavioral tests like the elevated plus-maze. nih.gov The mechanism of action for these derivatives appears to involve the serotonergic system, with a direct participation of 5-HT1A receptors, and an indirect involvement of the GABAergic system. nih.gov
Interactive Table: Anxiolytic Potential of Pyridine Derivatives
| Compound | Proposed Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| AP159 (benzothieno-pyridine derivative) | Inhibition of ³H-8OH-DPAT binding, increased serotonin levels | Anti-conflict activity without muscle relaxation or sedation | nih.gov |
Antidepressant Effects
There is no specific information in the available scientific literature detailing the evaluation of 3-[4-(Methylthio)benzylamino]-pyridine for antidepressant properties. While nitrogen-containing heterocyclic compounds, including various pyridine derivatives, are a broad area of interest in the development of novel antidepressants, specific studies on this compound are absent.
Sedative Modulation
An investigation of published research reveals no studies conducted to determine whether this compound has any sedative or hypnotic properties.
Relevance in Alzheimer's Disease Research
The potential role of this compound in Alzheimer's disease research has not been documented in available literature. Research in this field often involves compounds that can inhibit acetylcholinesterase or prevent beta-amyloid aggregation. nih.govnih.gov However, there are no records of this specific compound being tested for these mechanisms or in models of Alzheimer's disease.
Oncological Research and Antitumor Activities
While the field of oncology has seen the development of many pyridine-based therapeutic agents, research on the specific antitumor potential of this compound is not present in the public domain. arabjchem.orgekb.eg
General Antitumor/Anticancer Efficacy
A comprehensive literature search did not yield any studies reporting on the general antitumor or anticancer efficacy of this compound. Research in this area often involves screening compounds against various cancer cell lines to determine their cytotoxic or growth-inhibiting effects. nih.govnih.gov While related structures, such as those containing a 4-((4-(methylthio)benzylidene)amino) group, have been incorporated into larger molecules and investigated for antitumor properties, this does not provide direct evidence for the activity of the specific compound . nih.gov
Kinase Inhibition Profiles (e.g., EGFR, PIM, ROCK)
There is no available data on the kinase inhibition profile of this compound. Kinase inhibitors are a major class of targeted cancer therapies, and many are based on pyridine or pyrimidine (B1678525) scaffolds. nih.govnih.gov These inhibitors are tested in enzymatic assays to determine their potency and selectivity against specific kinases like EGFR, PIM, or ROCK. google.comed.ac.uk However, this compound does not appear in published kinase inhibitor screening libraries or dedicated studies.
Antiproliferative Mechanisms in Specific Cancer Cell Lines
No studies have been published detailing the antiproliferative mechanisms of this compound in any specific cancer cell line. Such research would typically involve evaluating the compound's effect on cell cycle progression, apoptosis induction, or other cellular pathways in cell lines such as MCF-7 (breast cancer) or A549 (lung cancer). nih.govnih.gov Although compounds with some structural similarities, like 4-(4-(Methylthio)phenyl) substituted β-lactams, have been assessed for antiproliferative activity, these are distinct molecules, and the findings cannot be extrapolated. nih.gov
An extensive review of available scientific literature was conducted to gather information on the biological activities and therapeutic potential of the chemical compound This compound . Despite a thorough search across multiple scientific databases, no specific research findings, data, or discussions pertaining to this particular compound were found for the activities outlined below.
The investigation aimed to populate the following sections:
Other Noteworthy Biological Activities (e.g., PI3Kγ Inhibition)
While research exists for various related pyridine, pyrimidine, and thioether derivatives demonstrating activities in these areas, the data is not specific to This compound . For instance, studies on different pyrazolo[3,4-b]pyridine derivatives have shown potential as antidiabetic agents mdpi.com, and various polycyclic pyrimidine derivatives have been investigated for antiplatelet effects nih.gov. Similarly, research into other classes of pyridine and pyrimidine compounds has explored antihypertensive nih.govnih.govresearchgate.net, antioxidant nih.govresearchgate.net, and effects related to cardiac hypertrophy nih.govnih.gov. However, none of these studies specifically name or provide data for the compound .
Therefore, it is not possible to provide a detailed, scientifically accurate article on the biological activities of This compound as per the requested outline due to the absence of published research on this specific molecule in the public domain.
Table of Compounds Mentioned in Literature Review
Computational and Cheminformatics Approaches in Drug Discovery
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is crucial for understanding the binding mode and affinity of a compound within the active site of a biological target. For 3-[4-(Methylthio)benzylamino]-pyridine, docking studies can identify potential protein targets and reveal the specific amino acid residues involved in the interaction, which is the first step in rational drug design. mdpi.com
Docking simulations are performed using software like AutoDock Vina, which calculates the binding energy of the ligand-protein complex. nih.gov A more negative binding energy generally indicates a stronger, more stable interaction. nih.gov The analysis of the docked pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. d-nb.info For instance, studies on similar pyridine (B92270) derivatives have shown that the pyridine nitrogen often acts as a hydrogen bond acceptor, playing a critical role in anchoring the ligand to the receptor. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound This table presents hypothetical data to illustrate typical results from a molecular docking study.
| Potential Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Key Interactions |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | -8.9 | LEU83, GLU81, ASP86, LYS33 | Hydrogen bond with GLU81; Hydrophobic interactions with LEU83 |
| Fibroblast Growth Factor Receptor (FGFR) | -9.2 | ALA564, VAL492, LYS514, ASP641 | Hydrogen bond with ASP641; Pi-Alkyl interaction with ALA564 |
| Papain-Like Protease (PLpro) | -7.8 | ASP164, TYR268, GLN269 | Hydrogen bond with ASP164; Hydrophobic interactions with TYR268 |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes
Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. nih.gov This technique provides insights into the stability of the ligand-receptor complex and any conformational changes that may occur upon binding. chemrevlett.com An MD simulation, often run for nanoseconds, can validate the docking results by assessing whether the ligand remains stably bound within the active site. mdpi.complos.org
Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and is stable. plos.org The RMSF measures the flexibility of individual amino acid residues, helping to identify which parts of the protein are most affected by the ligand's binding. plos.org
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Results This table presents hypothetical data to illustrate typical results from an MD simulation.
| Parameter | Value / Description |
|---|---|
| Simulation Software | NAMD / CHARMM27 Force Field |
| Simulation Time | 100 ns |
| Average RMSD (Protein-Ligand Complex) | 1.5 Å |
| Average RMSF (Active Site Residues) | 0.8 Å |
| Interpretation | Low RMSD and RMSF values indicate a stable binding of the ligand in the active site with minimal conformational changes, confirming a stable interaction. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT can provide insights into a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO-LUMO energy gap is a particularly important descriptor; a smaller gap suggests that a molecule is more reactive. nih.gov
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding how the molecule will interact with biological targets. nih.gov For this compound, these calculations can help explain its binding mechanism and guide chemical modifications to enhance its activity.
Table 3: Illustrative DFT Calculation Results for this compound This table presents hypothetical data to illustrate typical results from DFT calculations.
| Electronic Property | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Represents the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Represents the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates high kinetic stability and lower chemical reactivity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. chemrevlett.comresearchgate.net A typical QSAR study involves building a model using a "training set" of compounds with known activities and then validating it with an external "test set". nih.gov
For a series of compounds including this compound, a QSAR model could be developed using Multiple Linear Regression (MLR). researchgate.net The resulting equation would link biological activity (like IC50) to descriptors such as lipophilicity (ClogP), polar surface area (PSA), and dipole moment. The statistical quality of the model is assessed by parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²), where higher values indicate a more robust and predictive model. nih.gov
Table 4: Illustrative QSAR Model for a Series of Pyridine Derivatives This table presents a hypothetical QSAR equation and its statistical validation.
| Hypothetical QSAR Equation | |
|---|---|
| pIC50 = 0.45(ClogP) - 0.02(PSA) + 0.15*(Dipole Moment) + 2.5 | |
| Statistical Parameter | Value |
| R² (Coefficient of Determination) | 0.85 |
| Q² (Cross-Validation Coefficient) | 0.78 |
| Interpretation | The model suggests that higher lipophilicity (ClogP) and dipole moment positively contribute to biological activity, while polar surface area has a minor negative impact. The high R² and Q² values indicate a statistically significant and predictive model. |
In Silico Predictions for Pharmacokinetic Properties
In silico methods are widely used to predict the pharmacokinetic properties of drug candidates, helping to identify potential liabilities early in the discovery process. mdpi.com These predictions assess a compound's "drug-likeness" based on various physicochemical properties. While a full ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is extensive, initial screening often focuses on properties that govern oral bioavailability and central nervous system (CNS) penetration. nih.gov
A common filter is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity, and hydrogen bond donors/acceptors. plos.org Other computational models can predict properties like aqueous solubility (-logS) and the likelihood of crossing the blood-brain barrier (BBB), which is crucial for neurological drug targets. nih.gov
Table 5: Predicted Physicochemical and Pharmacokinetic Properties of this compound Properties calculated using computational models.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 244.35 g/mol | ≤ 500 | Yes |
| logP (Lipophilicity) | 3.1 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Predicted CNS Penetration | High | Indicates potential for activity against central nervous system targets. |
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmeddiscoveries.org In a structure-based virtual screening campaign, compounds from databases like ZINC are docked into the active site of a target protein, and the top-scoring "hits" are selected for further investigation. nih.gov this compound could be identified as a potential inhibitor of a specific kinase or protease through such a screening process.
Alternatively, ligand-based drug design is used when the 3D structure of the target is unknown. nih.gov One such method is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. nih.gov If this compound were a known active compound, its key features—such as the pyridine nitrogen (H-bond acceptor), the secondary amine (H-bond donor), and the two aromatic rings (hydrophobic/aromatic features)—could be used to define a pharmacophore model to screen for other molecules with a similar arrangement of features.
Preclinical Research Strategies and in Vitro/in Vivo Models
Cell-Based Assays for Receptor Binding and Functional Efficacy
Initial screening of compounds often involves cell-based assays to determine their interaction with specific receptors and to assess their functional consequences. For compounds with a structural backbone similar to 3-[4-(Methylthio)benzylamino]-pyridine, such as certain thiazolo[5,4-b]pyridine (B1319707) derivatives, cell lines are crucial for evaluating activity. For instance, in the study of kinase inhibitors, human keratinocyte cell lines (HaCaT) permanently transfected with reporter genes like p3TP-luc have been used to measure the inhibitory effect on cellular pathways. nih.gov In one such study, a related compound demonstrated 61% inhibition at a 30 nM concentration in a luciferase reporter assay. nih.gov
Biochemical Assays for Enzyme Inhibition (e.g., Kinase Assays, COX-2 Assays)
Biochemical assays are fundamental for quantifying the direct inhibitory effect of a compound on specific enzymes.
Kinase Assays: The pyridine (B92270) and benzylamine (B48309) moieties are common in kinase inhibitors. For example, various 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Enzymatic assays are used to determine the half-maximal inhibitory concentration (IC50) of these compounds. Systematic exploration of related structures has led to the identification of compounds with excellent potencies against FGFR1–3. nih.gov Similarly, other pyridine-containing compounds have been evaluated for their inhibitory activity against phosphoinositide 3-kinase (PI3K) and the transforming growth factor-β type 1 receptor (ALK5). nih.govmdpi.com For example, N-(3-fluorobenzyl)-4-(6-methylpyridin-2-yl)-5-( nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-6-yl)thiazol-2-amine, a compound with a benzylamino-pyridine-like structure, was found to inhibit ALK5 phosphorylation with an IC50 value of 7.01 nM. nih.gov
COX-2 Assays: The anti-inflammatory potential of compounds is often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov In vitro COX inhibition assays are used to determine the IC50 values and the selectivity index (SI), which is the ratio of COX-1 IC50 to COX-2 IC50. rsc.orgnih.gov For a series of newly synthesized 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which share some structural similarities, potent and selective COX-2 inhibition was observed. nih.gov One compound in this series exhibited a COX-2 IC50 of 0.07 µM and a high selectivity index of 508.6. nih.gov These assays typically use purified enzymes and measure the production of prostaglandins (B1171923) to quantify enzyme activity. nih.govmdpi.com
Interactive Table: Enzyme Inhibition Data for Structurally Related Compounds Below is a summary of inhibitory activities for compounds structurally related to this compound.
| Compound Class | Target Enzyme | IC50 Value | Selectivity Index (SI) |
| 2-benzylamino-thiazole derivative | ALK5 | 7.01 nM | Not Reported |
| Imidazo[1,2-a]pyridine (B132010) derivative | COX-2 | 0.07 µM | 508.6 |
| 1,4-benzoxazine derivatives | COX-2 | 0.57–0.72 μM | 186.8–242.4 |
In Vitro Studies on Specific Biological Targets (e.g., Cytochrome bc1 Complex)
While specific studies on the interaction of this compound with the cytochrome bc1 complex are not detailed in the provided results, in vitro studies are crucial for identifying precise molecular targets. For related heterocyclic compounds, molecular docking studies are often employed to predict binding modes and interactions within the active sites of target enzymes like COX-2 or various kinases. rsc.orgnih.gov For instance, docking studies on imidazo[1,2-a]pyridine derivatives revealed that the SO2Me pharmacophore could insert into a secondary pocket of the COX-2 active site, forming key hydrogen bonds. nih.gov
In Vivo Efficacy Studies in Relevant Animal Models (e.g., for Depression and Anxiety)
To assess potential antidepressant and anxiolytic effects, compounds are tested in established animal models of depression and anxiety. nih.gov
Commonly used models include:
Chronic Mild Social Stress (CMSS): This model induces depressive-like behaviors in rodents through repeated exposure to social stress. nih.govresearchgate.net
Resident-Intruder Paradigm (RIP): This method is used to induce social stress and defeat, leading to behavioral alterations relevant to depression. nih.govresearchgate.net
Forced Swim Test (FST) and Tail Suspension Test (TST): These tests are widely used to screen for antidepressant activity by measuring the immobility time of rodents when placed in an inescapable, stressful situation. mdpi.com
In studies of other novel compounds, such as a 3-substituted thietane-1,1-dioxide derivative, these models have been used to demonstrate antidepressant efficacy. nih.govresearchgate.net Treatment with the test compound was shown to mitigate depressive-like symptoms and increase active defense and submission latency, indicating an antidepressant effect. nih.gov While direct evidence for this compound in these specific models was not found, these are the standard in vivo assays that would be employed.
General Preclinical Pharmacokinetic (PK) Assessments in Animal Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical. Preclinical pharmacokinetic studies are typically conducted in animal models like mice or rats. For a series of 1H-pyrazolo[3,4-b]pyridine derivatives, key pharmacokinetic parameters were evaluated in male ICR mice following both intravenous and oral administration. nih.gov
Interactive Table: Example Pharmacokinetic Parameters from a Related Compound Series The following table illustrates typical data obtained from such studies.
| Compound | Administration Route | Elimination Half-Life (T1/2) |
| Compound 4e | Intravenous / Oral | ~3 hours |
| Compound 7n | Intravenous / Oral | ~3 hours |
| Compound 11c | Intravenous / Oral | ~3 hours |
These assessments provide essential information on parameters like elimination half-life (T1/2), maximum concentration (Cmax), and bioavailability, which are crucial for determining the compound's potential for further development. nih.gov
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation Analogues with Improved Selectivity and Potency
The foundation of advancing any lead compound lies in the systematic exploration of its structure-activity relationships (SAR). For 3-[4-(Methylthio)benzylamino]-pyridine, a rational design approach will be crucial to developing analogs with enhanced potency and selectivity. This involves strategically modifying the three key components of the molecule: the pyridine (B92270) ring, the benzylamino linker, and the methylthiobenzyl moiety.
Future design strategies should focus on:
Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl groups, electron-donating or -withdrawing groups) at different positions on the pyridine ring can modulate the compound's electronic properties, basicity, and ability to form key interactions with biological targets.
Modification of the Benzylamino Linker: The secondary amine linker is a critical element. Altering its rigidity, for instance, by incorporating it into a cyclic system, or replacing it with other functional groups like amides or sulfonamides, could significantly impact binding affinity and pharmacokinetic properties.
Exploration of the 4-(Methylthio)benzyl Group: The methylthio group offers a handle for further functionalization. Oxidation to the corresponding sulfoxide (B87167) or sulfone could alter solubility and hydrogen bonding capacity. Furthermore, replacing the methylthio group with other substituents that can act as hydrogen bond acceptors or donors may lead to improved target engagement.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) will be instrumental in this process. If a biological target is identified, SBDD can guide the design of analogs that fit optimally into the binding site. In the absence of a known target, LBDD methods, such as pharmacophore modeling based on a series of active analogs, can provide valuable insights for designing new compounds with desired biological activities.
Exploration of Novel Biological Targets and Mechanisms of Action for the Compound Class
A significant hurdle for the development of this compound is the lack of a well-defined biological target. The broad bioactivity of pyridine derivatives suggests that this compound class could interact with various proteins. researchgate.net Future research should, therefore, prioritize the identification of its molecular targets.
Key approaches include:
Phenotypic Screening: High-throughput screening of the compound and its analogs against a diverse panel of human cancer cell lines or other disease models can reveal potential therapeutic areas.
Target Deconvolution: For compounds that show interesting phenotypic effects, a variety of techniques can be employed to identify their protein targets. These include affinity chromatography, chemical proteomics, and computational target prediction methods.
Kinase Profiling: Given that many pyridine-based molecules are kinase inhibitors, screening against a broad panel of kinases is a logical step. nih.govacs.org The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the adenine (B156593) ring of ATP, is a common feature in many kinase inhibitors, highlighting the potential of similar nitrogen-containing heterocycles. nih.gov
The discovery of novel biological targets will not only elucidate the mechanism of action but also open up new avenues for therapeutic applications.
Development of Scalable and Environmentally Benign Synthetic Routes
For any promising compound to move from the laboratory to clinical development, a robust, scalable, and cost-effective synthetic route is essential. While the synthesis of substituted aminopyridines can often be achieved through established methods like the Chichibabin reaction or nucleophilic aromatic substitution, these methods may not always be suitable for large-scale production or environmentally friendly.
Future efforts in synthetic chemistry should focus on:
Green Chemistry Principles: Developing synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency. This could involve exploring catalytic methods, such as C-N cross-coupling reactions, which often offer milder reaction conditions and higher yields.
One-Pot Syntheses: Designing multi-component reactions where several synthetic steps are combined into a single operation can significantly improve efficiency and reduce purification efforts.
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and facilitate scaling up.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions that can accelerate the design and optimization of new drug candidates.
For the this compound scaffold, AI and ML can be applied to:
Predictive Modeling: Build quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis.
De Novo Design: Generate novel molecular structures with desired properties based on the core scaffold.
ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of analogs early in the design process to reduce late-stage failures.
By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space and focus resources on compounds with the highest probability of success.
Potential for Combination Therapies and Multitarget Approaches
Complex diseases like cancer often involve multiple signaling pathways. Combination therapies, where two or more drugs with different mechanisms of action are used together, can be more effective than monotherapy and can help to overcome drug resistance.
Future research should explore the potential of this compound analogs in combination with existing therapies. Once the mechanism of action is better understood, rational combinations can be designed. For example, if the compound is found to inhibit a particular kinase, it could be combined with a drug that targets a parallel or downstream pathway.
Furthermore, the development of multi-target drugs, where a single molecule is designed to interact with multiple targets, is a growing area of interest. The inherent promiscuity of some scaffolds can be harnessed to design compounds that modulate several key proteins involved in a disease, potentially leading to improved efficacy.
Q & A
Q. How can researchers optimize the synthesis of 3-[4-(Methylthio)benzylamino]-pyridine to improve yield and purity?
Methodological Answer:
- Key Steps :
- Nucleophilic Substitution : React 4-(methylthio)benzylamine with 3-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylamino linkage .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the amine group during synthesis to prevent side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high purity .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 amine:pyridine ratio) to minimize unreacted starting material .
Q. What analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H-NMR : Look for characteristic signals: δ 8.2–8.4 ppm (pyridine H), δ 4.5–4.7 ppm (benzylamino -CH₂-), δ 2.5 ppm (S-CH₃) .
- ¹³C-NMR : Confirm the methylthio group (δ 15–18 ppm for S-CH₃) and pyridine carbons (δ 120–150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₃H₁₃N₂S: 229.0804) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. How does the methylthio group influence the compound’s biological activity compared to sulfoxide or sulfone derivatives?
Methodological Answer:
- Comparative Studies :
- Synthesis of Derivatives : Oxidize the methylthio group using m-chloroperbenzoic acid (mCPBA) to generate sulfoxide and sulfone analogs .
- Bioactivity Assays : Test all derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. For example:
- Measure IC₅₀ values for kinase inhibition .
- Compare cellular uptake via LC-MS in cell lysates .
- Key Findings : The methylthio group enhances lipophilicity, improving membrane permeability vs. polar sulfone derivatives .
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound analogs?
Methodological Answer:
- SAR Workflow :
- Analog Design : Modify substituents on the pyridine ring (e.g., Cl, OCH₃) or benzyl group (e.g., CF₃, NO₂) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase) .
- In Vitro Validation : Prioritize analogs with favorable docking scores for enzymatic inhibition assays .
- Critical Parameters : Correlate logP values (lipophilicity) with cellular activity to optimize bioavailability .
Q. How can computational methods predict the metabolic stability of this compound?
Methodological Answer:
- In Silico Tools :
- Experimental Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
Methodological Answer:
Q. What advanced techniques resolve conflicting crystallographic data for pyridine derivatives?
Methodological Answer:
- High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7 Å) to improve resolution (<0.8 Å) .
- DFT Calculations : Optimize geometry using Gaussian09 and compare computed/experimental bond lengths (e.g., C-S: 1.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
